parathion is a yellow-to-brown liquid with an odor of garlic. It is often dissolved in a hydrocarbon solvent before use. Parathion itself is not volatile. It is almost insoluble in water, slightly soluble in petroleum oils, and miscible with many organic solvents.
Parathion, also known as ethyl parathion or thiophos, belongs to the class of organic compounds known as phenyl thiophosphates. These are organothiophosphorus compounds that contain a thiophosphoric acid O-esterified with a phenyl group. Parathion exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Parathion has been primarily detected in cerebrospinal fluid. Within the cell, parathion is primarily located in the membrane (predicted from logP). Parathion can be biosynthesized from 4-nitrophenol. Parathion is a potentially toxic compound.
C10H14NO5PS
Parathion
CAS No.: 56-38-2
Cat. No.: VC0538635
Molecular Formula: (C2H5O)2PSOC6H4NO2
C10H14NO5PS
Molecular Weight: 291.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56-38-2 |
---|---|
Molecular Formula | (C2H5O)2PSOC6H4NO2 C10H14NO5PS |
Molecular Weight | 291.26 g/mol |
IUPAC Name | diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
Standard InChI | InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | LCCNCVORNKJIRZ-UHFFFAOYSA-N |
Impurities | The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion. The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ |
SMILES | CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Appearance | Solid powder |
Boiling Point | 707 °F at 760 mm Hg (EPA, 1998) 375.0 °C 375 °C AT 760 MM HG 375 °C 707°F |
Colorform | The pure material is a yellowish liquid at temperatures above 6 °C Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier]. Pale yellow liquid Deep brown to yellow liquid |
Flash Point | 248 to 320 °F (EPA, 1998) FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ... 120 °C 248-320F (oc) 392°F |
Melting Point | 43 °F (EPA, 1998) 6.1 °C 6.1°C 6 °C 43°F |
Introduction
Chemical Identity and Physical Properties
Molecular Structure and Composition
Parathion’s molecular formula is C₁₀H₁₄NO₅PS, with a molecular weight of 291.26 g/mol . Its structure consists of a phosphorothioate core linked to two ethyl groups and a para-nitrophenyl group. The presence of the nitro group (-NO₂) and thiophosphate moiety contributes to its biological activity and environmental persistence. The pure compound is a pale yellow liquid, while technical-grade formulations often appear dark brown due to impurities .
Physicochemical Characteristics
Key physical properties of parathion include:
Parathion’s low water solubility and high lipid affinity (evidenced by its log Kₒw) facilitate bioaccumulation in fatty tissues of organisms . Its garlic-like odor, detectable at concentrations as low as 0.47 mg/m³, serves as a warning sign of exposure .
Toxicity and Health Effects
Acute Toxicity
Parathion inhibits acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to excessive acetylcholine accumulation and cholinergic crisis. Acute exposure in humans causes symptoms such as nausea, vomiting, abdominal cramps, blurred vision, convulsions, and respiratory failure . The lethal oral dose for humans is estimated at <10–120 mg, with an IDLH (Immediately Dangerous to Life or Health) concentration of 10 mg/m³ .
Animal studies corroborate its extreme toxicity:
Chronic Toxicity
Environmental Impact and Ecological Risks
Aquatic Ecosystems
Parathion is highly toxic to aquatic invertebrates (e.g., Daphnia magna LC₅₀ = 0.001 mg/L) and fish (e.g., rainbow trout LC₅₀ = 1.2 mg/L) . Its rapid degradation in water (half-life <7 days) is offset by adsorption to sediments, where it persists for up to 58 days under aerobic conditions .
Terrestrial Ecosystems
Birds and pollinators face significant risks:
The compound’s high log Kₒw facilitates biomagnification in food chains, threatening predatory species and endangered wildlife .
Synthesis and Production
Industrial Synthesis
Parathion is synthesized via the Schrader method, involving the reaction of O,O-diethyl chlorothiophosphate with sodium 4-nitrophenoxide :
This exothermic reaction requires strict temperature control to prevent side reactions. Technical-grade parathion is typically 98% pure, with impurities including isomers and residual solvents .
Regulatory Status and Risk Mitigation
Phase-Out and Restrictions
In the U.S., parathion’s registration was canceled in 2003 following EPA risk assessments highlighting unacceptable risks to workers and ecosystems . Key mitigation measures included:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume